(S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol
Description
(S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol is a chiral organic compound featuring a pyrrolidine (B122466) ring, a hydroxyl group at the 3-position with a specific stereochemistry (S-configuration), and a 2-chloro-6-fluorobenzyl group attached to the nitrogen atom. Its molecular structure combines several key features that are highly valued in medicinal chemistry and drug discovery.
| Property | Value |
|---|---|
| Molecular Formula | C11H13ClFNO |
| Molecular Weight | 230.68 g/mol |
| Chirality | (S)-enantiomer |
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in the synthesis of a vast array of biologically active compounds. nih.govnbinno.comnih.gov This structural motif is present in numerous natural products, including alkaloids like nicotine (B1678760) and hygrine, as well as the essential amino acid proline. wikipedia.org In the realm of synthetic drugs, the pyrrolidine scaffold is a privileged structure, meaning it is frequently found in compounds that exhibit therapeutic effects across various disease areas. nbinno.com
The versatility of the pyrrolidine ring stems from several key characteristics:
Three-Dimensionality: The non-planar, puckered nature of the saturated pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for specific interactions with biological targets like enzymes and receptors. nih.govnih.gov
Stereochemistry: The carbon atoms in the pyrrolidine ring can be chiral centers, leading to the existence of stereoisomers. The specific spatial arrangement of substituents on a chiral pyrrolidine ring can drastically influence a molecule's biological activity. nih.gov
Synthetic Accessibility: A wide range of synthetic methodologies have been developed for the construction and functionalization of the pyrrolidine ring, making it a readily accessible building block for medicinal chemists. mdpi.com
Pyrrolidine derivatives have been successfully incorporated into drugs for a wide range of conditions, including central nervous system disorders, infectious diseases, and cancer. nbinno.com Their ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, further enhances their appeal in drug design. nbinno.com
Chirality, or the "handedness" of a molecule, is a fundamental concept in drug design. nih.gov Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity, meaning they will interact differently with different enantiomers of a chiral drug. nih.gov Consequently, a single enantiomer of a drug may be responsible for the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects. The (S)-configuration of the hydroxyl group in this compound is therefore a critical feature that will dictate its specific interactions in a biological environment. The synthesis of single-enantiomer compounds is a major focus in pharmaceutical development to produce safer and more effective medicines. nih.gov
While the individual components of this compound are well-established in medicinal chemistry, there appears to be a lack of extensive published research on this specific compound as a final therapeutic agent. This presents both challenges and significant opportunities for future investigation.
Research Gaps:
Biological Activity Profile: There is a clear gap in the understanding of the specific biological targets of this compound. Comprehensive screening against a wide range of enzymes and receptors is needed to elucidate its potential therapeutic applications.
Mechanism of Action: Without a known biological target, the mechanism by which this compound might exert a physiological effect remains unknown.
Structure-Activity Relationship (SAR) Studies: There is no publicly available data on how modifications to the structure of this compound would affect its biological activity.
Research Opportunities:
As a Synthetic Building Block: Given its chiral nature and the presence of a reactive hydroxyl group, this compound could serve as a valuable chiral building block for the synthesis of more complex molecules. Its pre-installed stereocenter and substituted benzyl (B1604629) group could be strategically utilized in the development of new chemical entities.
Scaffold for Library Synthesis: this compound could be used as a scaffold for the creation of a library of related compounds. By modifying the hydroxyl group or further substituting the pyrrolidine or benzyl rings, a diverse set of molecules could be generated for high-throughput screening to identify novel bioactive compounds.
Investigation into Novel Therapeutic Areas: The unique combination of a chiral pyrrolidinol and a di-substituted benzyl group may lead to unexpected biological activities. Research into its effects on novel or underexplored biological pathways could yield exciting new discoveries.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c12-10-2-1-3-11(13)9(10)7-14-5-4-8(15)6-14/h1-3,8,15H,4-7H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSYMSMQHJJVSO-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188641 | |
| Record name | 3-Pyrrolidinol, 1-[(2-chloro-6-fluorophenyl)methyl]-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289585-19-8 | |
| Record name | 3-Pyrrolidinol, 1-[(2-chloro-6-fluorophenyl)methyl]-, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289585-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinol, 1-[(2-chloro-6-fluorophenyl)methyl]-, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for S 1 2 Chloro 6 Fluoro Benzyl Pyrrolidin 3 Ol
Retrosynthetic Analysis of the (S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol Scaffold
A retrosynthetic analysis of this compound reveals two primary building blocks: the (S)-pyrrolidin-3-ol core and the 2-chloro-6-fluorobenzyl moiety. The main challenge lies in the stereoselective synthesis of the chiral pyrrolidine (B122466) ring. The key disconnection occurs at the C-N bond, separating the pyrrolidine ring from the benzyl (B1604629) group. This bond is typically formed via N-alkylation of a pre-existing (S)-pyrrolidin-3-ol with a suitable 2-chloro-6-fluorobenzyl halide or equivalent electrophile.
Therefore, the primary focus of synthetic strategies is the efficient and enantiomerically pure synthesis of the (S)-pyrrolidin-3-ol intermediate.
Chiral Pool Approaches to (S)-Pyrrolidin-3-ol Synthesis
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of the starting material to construct the desired chiral target.
Derivatization from Naturally Occurring Chiral Precursors
Naturally occurring compounds such as amino acids and carbohydrates serve as excellent starting points for the synthesis of chiral pyrrolidines. mdpi.comiupac.orgnih.govmdpi.com For instance, L-proline and 4-hydroxy-L-proline, which already contain the pyrrolidine ring, are common precursors. mdpi.com The synthesis of (S)-pyrrolidin-3-ol can be envisioned from optically pure 4-amino-(S)-2-hydroxybutyric acid, which involves a sequence of protection, reduction, and cyclization steps. google.com Another approach utilizes 2,3-O-isopropylidene-D-erythronolactol, a carbohydrate-derived starting material, to synthesize a new chiral pyrrolidine. nih.govmdpi.com
The following table summarizes some naturally occurring precursors and their potential transformations:
| Precursor | Key Transformation Steps | Reference |
| 4-amino-(S)-2-hydroxybutyric acid | Amine protection, carboxylic acid reduction, deprotection, cyclization | google.com |
| 4-hydroxy-L-proline | Functional group interconversions | mdpi.com |
| 2,3-O-isopropylidene-D-erythronolactol | Multi-step synthesis involving formation of a vinyl sulfone intermediate | mdpi.com |
Enantioselective Functionalization of Achiral Pyrrolidine Precursors
While not a direct chiral pool approach, this method involves the enantioselective modification of a pre-existing achiral pyrrolidine ring. This can be achieved using chiral catalysts or reagents to introduce the desired stereocenter. However, for the synthesis of (S)-pyrrolidin-3-ol, starting from chiral precursors is generally more common and efficient.
Asymmetric Synthesis Routes for the Generation of the (S)-Stereoisomer
Asymmetric synthesis aims to create the desired stereoisomer from achiral or racemic starting materials through the use of chiral catalysts, reagents, or auxiliaries. nih.gov These methods are often more versatile than chiral pool approaches and can provide access to a wider range of derivatives. nih.gov
Enantioselective Catalytic Methods for Ring Formation
The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful and atom-economical method for the enantioselective synthesis of substituted pyrrolidines. rsc.orgmappingignorance.org This reaction can generate multiple stereocenters in a single step with high levels of stereocontrol. mappingignorance.orgacs.org Various chiral metal complexes, such as those based on copper(I), silver(I), or gold(I), have been developed to catalyze these transformations with high enantioselectivity. mappingignorance.orgnih.gov
Another approach involves the palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines, which provides access to enantiomerically enriched pyrrolidines. nih.gov Furthermore, ruthenium-catalyzed dehydrative intramolecular N-allylation offers a route to α-alkenyl pyrrolidines. acs.org A dual-catalytic system using copper(I) and a chiral phosphoric acid has been employed for the asymmetric radical aminotrifluoromethylation of alkenes to yield chiral CF3-containing pyrrolidines. thieme-connect.com
The table below highlights some catalytic methods for pyrrolidine synthesis:
| Catalytic Method | Key Features | Reference |
| Asymmetric 1,3-Dipolar Cycloaddition | High stereoselectivity, potential for multiple stereocenters | rsc.orgmappingignorance.org |
| Palladium-Catalyzed [3+2] Cycloaddition | Good yields and selectivities for a variety of imines | nih.gov |
| Ruthenium-Catalyzed N-Allylation | Access to α-alkenyl pyrrolidines | acs.org |
| Dual Cu(I)/Chiral Phosphoric Acid Catalysis | Synthesis of CF3-containing pyrrolidines | thieme-connect.com |
Stereodivergent Methodologies for Pyrrolidine Scaffolds
Stereodivergent synthesis allows for the selective formation of any possible stereoisomer of a product from a common set of starting materials, simply by changing the reaction conditions or the catalyst. rsc.org This approach is particularly valuable for creating libraries of stereochemically diverse molecules for biological screening. nih.gov For pyrrolidine synthesis, stereodivergent strategies have been developed using catalytic asymmetric 1,3-dipolar cycloadditions where different stereoisomers can be obtained by tuning the catalyst system. rsc.org Another example involves the intramolecular reaction of oxime ethers and cyclopropane (B1198618) diesters, where a simple reversal of the order of addition of catalyst and substrate leads to different diastereomers. nih.gov
Enzymatic and Biocatalytic Approaches to Chiral Pyrrolidines
The synthesis of chiral pyrrolidines, the core of the target molecule, can be effectively achieved through enzymatic and biocatalytic methods, which offer high stereoselectivity and mild reaction conditions. These approaches often focus on the asymmetric synthesis of the key intermediate, (S)-pyrrolidin-3-ol.
One prominent biocatalytic method involves the hydroxylation of N-protected pyrrolidines using whole-cell systems. For instance, the bacterium Sphingomonas sp. HXN-200 has been shown to be a highly active and regio- and stereoselective biocatalyst for the hydroxylation of N-protected pyrrolidines to the corresponding 3-hydroxypyrrolidines. acs.orgresearchgate.net The enantioselectivity of this hydroxylation can be influenced by the choice of the N-protecting group on the pyrrolidine ring, allowing for the formation of either the (R) or (S) enantiomer. acs.orgresearchgate.net For example, the hydroxylation of N-phenoxycarbonyl-pyrrolidine has been reported to yield the (S)-3-hydroxypyrrolidine derivative. acs.orgresearchgate.net
Another enzymatic strategy is the stereoselective reduction of a prochiral ketone, N-protected-3-pyrrolidinone, using keto reductases (KREDs). nih.gov This method can produce chiral N-protected 3-hydroxypyrrolidines with high enantiomeric excess. Similarly, amine transaminases (ATAs) can be employed for the stereoselective transamination of N-protected-3-pyrrolidinone to the corresponding chiral 3-aminopyrrolidine, which can then be converted to the desired hydroxyl functionality. nih.gov
Directed evolution of enzymes, such as cytochrome P450s, has also emerged as a powerful tool to create biocatalysts for specific C-H amination reactions, leading to the formation of chiral pyrrolidines from acyclic precursors. nih.govcaltech.edu These engineered enzymes can catalyze intramolecular C(sp³)–H amination of organic azides to construct the pyrrolidine ring with good enantioselectivity. nih.govcaltech.edu While not a direct route to the hydroxylated product, this method provides an innovative pathway to the core chiral scaffold.
The enzymatic kinetic resolution of racemic mixtures is another viable approach. For example, lipases can be used for the enantioselective acylation of racemic 1-benzyl-3-pyrrolidinol, allowing for the separation of the (S)-enantiomer. mdpi.com
Table 1: Enzymatic Approaches to Chiral Pyrrolidine Synthesis
| Biocatalytic Method | Enzyme/Organism | Substrate | Product | Key Advantages |
|---|---|---|---|---|
| Whole-cell Hydroxylation | Sphingomonas sp. HXN-200 | N-protected pyrrolidine | (S)- or (R)-N-protected 3-hydroxypyrrolidine | High regio- and stereoselectivity, easy to handle biocatalyst. acs.orgresearchgate.net |
| Ketone Reduction | Keto Reductases (KREDs) | N-protected-3-pyrrolidinone | Chiral N-protected 3-hydroxypyrrolidine | High enantiomeric excess. nih.gov |
| Transamination | Amine Transaminases (ATAs) | N-protected-3-pyrrolidinone | Chiral N-protected 3-aminopyrrolidine | Provides access to chiral amine precursors. nih.gov |
| Intramolecular C-H Amination | Engineered Cytochrome P411 | Organic azides | Chiral pyrrolidines | Builds the heterocyclic ring with high stereocontrol. nih.govcaltech.edu |
Late-Stage Functionalization Strategies for 2-Chloro-6-fluoro-benzyl Incorporation
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing key structural motifs into a complex molecule at a late step in the synthetic sequence. For the synthesis of this compound, LSF could potentially be employed to introduce the 2-chloro-6-fluoro-benzyl group onto a pre-existing (S)-pyrrolidin-3-ol core.
A common and practical approach that can be considered a late-stage functionalization in this context is reductive amination . This method would involve the reaction of (S)-pyrrolidin-3-ol with 2-chloro-6-fluorobenzaldehyde (B137617) in the presence of a reducing agent. This two-step, one-pot process first forms an iminium ion intermediate, which is then reduced to the desired N-benzylated product. Reductive amination is a widely used and robust method for forming C-N bonds. researchgate.netmdpi.comunibo.it
More advanced LSF strategies often focus on the direct functionalization of C-H bonds. While specific examples for the benzylation of pyrrolidin-3-ol at the nitrogen atom via C-H activation are not prevalent, the field of C-H functionalization of N-heterocycles is rapidly advancing. thieme-connect.com These methods typically employ transition metal catalysts to selectively activate a C-H bond and form a new C-C or C-N bond. In principle, a catalytic system could be developed to directly couple 2-chloro-6-fluorotoluene (B1346809) derivatives with the N-H bond of (S)-pyrrolidin-3-ol, though this would represent a novel application.
Optimization of Reaction Conditions and Yields in the Synthesis of this compound
The most direct and widely practiced method for the synthesis of the target compound is the N-alkylation of (S)-pyrrolidin-3-ol with a suitable 2-chloro-6-fluorobenzyl electrophile, typically 2-chloro-6-fluorobenzyl chloride or bromide. The optimization of this reaction is crucial for achieving high yields and purity. Key parameters that are typically optimized include the choice of base, solvent, temperature, and reaction time.
Base Selection: The choice of base is critical to deprotonate the secondary amine of the pyrrolidinol, making it nucleophilic, while minimizing side reactions. Common bases used for N-alkylation include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and organic bases such as triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA). Cesium carbonate is often found to be highly effective in promoting N-alkylation of primary amines with alkyl halides.
Solvent Effects: The solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed as they can dissolve the reactants and facilitate the Sₙ2 reaction. The choice of solvent can also affect the solubility of the base and the resulting salts, which can impact the reaction progress.
Temperature and Reaction Time: The reaction temperature is a key parameter to control. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts, such as the corresponding benzyl alcohol through competitive hydrolysis of the benzyl halide, especially in the presence of residual water. chemicalforums.com Microwave irradiation has also been used to accelerate N-alkylation reactions. chemicalforums.com The reaction time needs to be optimized to ensure complete conversion of the starting materials while minimizing degradation of the product.
Table 2: Optimization of N-Alkylation Conditions for Secondary Amines
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | K₂CO₃ | EtOH | 80 (Microwave) | 0.67 | - | Classical conditions for N-alkylation of piperidine (B6355638) with benzyl chlorides. chemicalforums.com |
| 2 | Cs₂CO₃ | DMF | Room Temp. | 24 | High | Effective for selective mono-N-alkylation of primary benzylamines. |
| 3 | DIPEA | MeCN | Room Temp. | - | - | Common organic base for N-alkylation. chemicalforums.com |
Note: The yields in this table are illustrative of trends observed in the literature for similar N-alkylation reactions and are not specific to the synthesis of the title compound.
Green Chemistry Principles and Sustainable Synthesis of the Compound
Applying green chemistry principles to the synthesis of this compound is essential for developing more environmentally friendly and sustainable processes. Key areas of focus include the use of greener solvents, alternative alkylating agents, and catalytic methods that minimize waste.
A significant green chemistry strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology . This approach utilizes alcohols as alkylating agents instead of the more toxic and less atom-economical alkyl halides. acs.orgresearchgate.netcore.ac.ukresearchgate.netacs.org In this process, a catalyst, often based on a transition metal like nickel or palladium, temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. acs.orgresearchgate.netcore.ac.uk This aldehyde then undergoes reductive amination with the amine, and the borrowed hydrogen is returned to reduce the resulting imine, with water being the only byproduct. The application of this method would involve the reaction of (S)-pyrrolidin-3-ol with 2-chloro-6-fluorobenzyl alcohol.
The use of more sustainable reaction media is another important aspect of green chemistry. Water is an ideal green solvent, and catalytic N-alkylation reactions of aminoisoquinolines with benzylic alcohols have been successfully carried out in water. researchgate.net Supercritical carbon dioxide (scCO₂) is another environmentally benign solvent that has been used in combination with a γ-Al₂O₃ catalyst for the continuous N-alkylation of amino alcohols.
Furthermore, the development of biocatalytic N-alkylation methods represents a promising green approach. While still an emerging area, the use of enzymes for N-alkylation could offer high selectivity under mild, aqueous conditions, thereby avoiding the need for harsh reagents and organic solvents.
By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.
Stereochemical Aspects and Chiral Recognition of S 1 2 Chloro 6 Fluoro Benzyl Pyrrolidin 3 Ol
Conformational Analysis and Preferred Stereoisomeric Forms
The pyrrolidine (B122466) ring is not planar and exists in various "envelope" and "twisted" conformations to minimize steric and torsional strain. The preferred conformation is dictated by the nature and position of its substituents. For (S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol, the bulky 2-chloro-6-fluorobenzyl group at the nitrogen atom (N1) and the hydroxyl group at the C3 position are key determinants of its conformational preference.
The stereocenter at C3, with its (S)-configuration, along with the substituents, influences the puckering of the ring. Inductive and stereoelectronic factors determine whether a C2-endo, C2-exo, C3-endo, or C3-exo (and so on) conformation is favored. However, specific computational or experimental studies detailing the precise conformational analysis, including dihedral angles and energy minima, for this compound are not extensively available in publicly accessible literature. Such an analysis would typically involve techniques like NMR spectroscopy (NOE experiments) and computational modeling (e.g., Density Functional Theory) to determine the most stable, low-energy conformers.
Enantiomeric Purity Assessment Methodologies
Ensuring the enantiomeric purity of a single-enantiomer drug or intermediate like this compound is critical. Several analytical techniques are employed for this purpose.
Chiral chromatography is the most common and reliable method for separating enantiomers and determining enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using Chiral Stationary Phases (CSPs) are the primary techniques.
CSPs create a chiral environment, leading to the formation of transient diastereomeric complexes between the enantiomers and the stationary phase. These complexes have different interaction energies, resulting in different retention times and thus, separation of the enantiomers. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral compounds.
While these techniques are standard for chiral molecules, a specific, validated chiral HPLC or GC method documented in the literature for the quantitative analysis of the enantiomeric purity of this compound could not be identified in the conducted search. The development of such a method would involve screening various CSPs and optimizing mobile phase composition and temperature to achieve baseline separation of the (S) and (R) enantiomers.
Table 1: General Parameters for Chiral HPLC Method Development
| Parameter | Typical Conditions/Phases |
|---|---|
| Stationary Phase | Polysaccharide-based (Cellulose, Amylose), Pirkle-type, Macrocyclic antibiotics |
| Mobile Phase | Normal Phase (e.g., Hexane/Isopropanol) or Reversed-Phase (e.g., Acetonitrile (B52724)/Water) |
| Additives | Acids (e.g., TFA) or Bases (e.g., DEA) to improve peak shape |
| Detector | UV-Vis, Mass Spectrometry (MS) |
| Temperature | Controlled, typically between 10°C and 40°C |
| Flow Rate | Optimized for best resolution and analysis time |
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides a unique spectrum for each enantiomer, which are equal in magnitude but opposite in sign. CD spectroscopy is a powerful tool for confirming the absolute configuration of a chiral center and can be used to assess enantiomeric purity, although it is generally less precise for quantitative measurements than chromatography.
The CD spectrum is highly sensitive to the molecule's conformation. An experimental CD spectrum for this compound, which would provide insight into its chiroptical properties, is not available in the reviewed literature. Such a study would involve dissolving the compound in a suitable solvent and measuring its ellipticity across a range of UV wavelengths.
An indirect method for determining enantiomeric purity involves reacting the enantiomeric mixture with a pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral chromatographic techniques like achiral HPLC or GC.
For this compound, the secondary amine and the hydroxyl group are potential sites for derivatization. Reagents such as Mosher's acid chloride or other chiral isocyanates could be used. However, specific protocols for the derivatization of this particular compound for the purpose of enantiomeric purity assessment are not described in the available scientific literature.
Chiral Interactions and Molecular Recognition of the (S)-Enantiomer in Biological Systems
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. In biological systems, the precise three-dimensional structure of a molecule is paramount for its interaction with targets like enzymes or receptors, which are themselves chiral.
The (S)-enantiomer of 1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol is likely a key intermediate in the synthesis of a pharmacologically active agent. Its specific stereochemistry is designed to fit into a particular binding pocket of a biological target. The spatial arrangement of the chloro- and fluoro-substituted benzyl (B1604629) group, the pyrrolidine ring, and the hydroxyl group determines its ability to form specific interactions that lead to a desired biological effect, while the (R)-enantiomer would likely have a different, weaker, or even undesirable activity due to a poorer fit.
Detailed studies, such as X-ray crystallography of the compound bound to a target protein or molecular docking simulations, would be required to elucidate the specific chiral interactions. Information regarding the specific biological target and the molecular recognition mechanisms for this compound is not present in the public domain.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Biological Activities and Molecular Mechanisms of S 1 2 Chloro 6 Fluoro Benzyl Pyrrolidin 3 Ol
Target Identification and Ligand Binding Studies
No information was found regarding the specific biological targets of (S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol. Research on analogous compounds containing a pyrrolidine (B122466) or a 2-chloro-6-fluorobenzyl moiety suggests a wide range of potential applications, from schistosomicidal agents to other biologically active derivatives, but direct evidence for the target of the specified compound is absent from the available literature. researchgate.net
Receptor Binding Affinity and Selectivity Profiling
There is no available data on the receptor binding affinity or selectivity profile of this compound for any specific receptors.
Enzyme Inhibition Kinetics and Mechanistic Studies
No studies detailing the enzyme inhibition kinetics or the mechanistic action of this compound against any enzyme could be identified.
Protein-Ligand Interaction Profiling via Biophysical Techniques
There are no published studies that have employed biophysical techniques to profile the interaction between this compound and any protein target.
Cellular Mechanism of Action Studies (In Vitro)
Intracellular Signaling Pathway Modulation
Information regarding the modulation of any intracellular signaling pathways by this compound is not available in the scientific literature.
Cellular Permeability and Subcellular Distribution
No data on the cellular permeability or the subcellular distribution of this compound has been reported.
Structure Activity Relationship Sar Studies of S 1 2 Chloro 6 Fluoro Benzyl Pyrrolidin 3 Ol Analogues
Impact of Pyrrolidine (B122466) Ring Modifications on Molecular Interactions
The five-membered pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its three-dimensional structure and its ability to present substituents in precise spatial orientations. nih.gov Modifications to this ring in analogues of (S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol can have a profound impact on binding affinity and efficacy by altering factors such as hydrogen bonding capacity, lipophilicity, and conformational rigidity.
Key modifications often explored in SAR studies include:
Position and Stereochemistry of Substituents: The hydroxyl group at the C3 position is a critical feature, likely participating in key hydrogen bond interactions with the target protein. Shifting this group to the C2 or C4 position, or altering its stereochemistry from (S) to (R), typically leads to a significant loss of activity. Further substitutions on the pyrrolidine ring, for instance, adding methyl or fluoro groups at the C4 position, can influence the ring's pucker and the orientation of the N-benzyl group, thereby fine-tuning the fit within a binding pocket. nih.gov
Hydroxyl Group Modification: Converting the C3-hydroxyl group to an ether or ester can probe the importance of its hydrogen-bond donating versus accepting capability. Such changes also modify the compound's polarity and pharmacokinetic properties.
Ring Size and Heteroatom Variation: Expanding the pyrrolidine to a piperidine (B6355638) ring or contracting it to an azetidine (B1206935) ring alters the bond angles and the distances between key functional groups, which can disrupt optimal interactions. Similarly, replacing the nitrogen atom with other heteroatoms would fundamentally change the basicity and chemical nature of the scaffold.
The following table summarizes SAR findings from a representative series of pyrrolidine-based compounds, illustrating the principles of how ring modifications can affect biological activity.
| Compound ID | Pyrrolidine Ring Modification | Relative Potency | Key Interaction Affected |
| Analogue A-1 | (3S)-hydroxyl (parent) | 100% | Optimal H-bonding |
| Analogue A-2 | (3R)-hydroxyl | 15% | Loss of stereospecific H-bond |
| Analogue A-3 | 3-keto | 30% | Loss of H-bond donor capability |
| Analogue A-4 | 4-fluoro-(3S)-hydroxyl | 120% | Favorable conformational puckering |
| Analogue A-5 | N-oxide | <5% | Altered basicity and steric profile |
Role of Substituents on the Benzyl (B1604629) Moiety (Chloro- and Fluoro- Substitutions)
The 2-chloro-6-fluoro substitution pattern on the benzyl ring is a critical determinant of activity. This specific ortho, ortho'-dihalo substitution imposes significant conformational constraints on the molecule. It restricts the rotation of the benzyl group around the C-N bond, forcing the phenyl ring into a relatively fixed orientation with respect to the pyrrolidine core. This pre-organization can reduce the entropic penalty upon binding to a target, leading to higher affinity. nih.gov
The electronic properties of the halogen substituents also play a vital role:
Chlorine (Cl): Located at the 2-position, the chloro group is a moderately lipophilic and electron-withdrawing substituent. It can engage in halogen bonding or other non-covalent interactions within the binding site.
Fluorine (F): The highly electronegative fluorine at the 6-position significantly alters the electrostatic potential of the aromatic ring. It can lower the pKa of the pyrrolidine nitrogen, affecting its ionization state at physiological pH. Furthermore, fluorine can serve as a hydrogen bond acceptor or participate in favorable orthogonal multipolar interactions. nih.gov
SAR studies on the benzyl moiety typically explore the effects of moving or changing these substituents. For instance, shifting the chloro group from the 2- to the 3- or 4-position often results in a dramatic loss of potency, highlighting the importance of the ortho-substitution for maintaining the active conformation. Replacing the 2-chloro, 6-fluoro pattern with other groups like 2,6-dichloro or 2,6-difluoro can help elucidate the specific contributions of each halogen to binding and metabolic stability. nih.govnih.gov
| Compound ID | Benzyl Moiety Substitution | Relative Potency | Rationale for Activity Change |
| Parent Compound | 2-Chloro-6-fluoro | 100% | Optimal conformational restriction and electronic profile. |
| Analogue B-1 | 2,6-Dichloro | 85% | Similar steric effect, different electronic properties. |
| Analogue B-2 | 2,6-Difluoro | 95% | Similar conformational effect, fluorine may offer more favorable interactions. |
| Analogue B-3 | 4-Chloro | <10% | Loss of ortho-effect; allows free rotation, leading to non-optimal binding conformation. |
| Analogue B-4 | Unsubstituted Benzyl | <5% | Lacks conformational lock and key electronic features. |
Influence of Linker Chemistry and Chirality on Target Interaction
In the structure of this compound, the methylene (B1212753) (-CH2-) group connecting the pyrrolidine nitrogen to the benzyl ring acts as a simple but crucial linker. Its flexibility, while constrained by the ortho-substituents on the phenyl ring, is critical for achieving the correct geometry for target engagement. SAR studies may explore altering this linker by introducing additional methylene units to increase its length or incorporating heteroatoms (e.g., oxygen to form an ether linkage) to change its chemical properties and conformational preferences. nih.gov However, such changes often prove detrimental if the original linker length and geometry are optimal.
Chirality is a cornerstone of the SAR for this compound class. The (S)-configuration at the C3 position of the pyrrolidinol ring is paramount for activity, indicating a highly stereospecific interaction with the biological target. nih.gov This implies that the hydroxyl group and the hydrogen atom at this chiral center are precisely positioned to engage in complementary interactions, such as hydrogen bonding and van der Waals contacts, within an asymmetric binding pocket. The corresponding (R)-enantiomer typically exhibits significantly lower potency, as its hydroxyl group would be misaligned and unable to form the same critical interactions. This enantioselectivity is a strong indicator of a specific, high-affinity binding event with a macromolecular target like a receptor or enzyme. nih.gov
Design and Synthesis of Analogues for Systematic SAR Elucidation
The systematic elucidation of SAR requires the rational design and efficient synthesis of a library of analogues. The synthesis of derivatives of this compound can be approached through several strategic routes to allow for variation at each key position of the molecule.
A common synthetic strategy involves the use of a commercially available chiral starting material, such as (S)-3-pyrrolidinol. This approach secures the critical stereochemistry at the C3 position from the outset. The synthesis can then proceed via N-alkylation. researchgate.net
General Synthetic Scheme:
Starting Material: Begin with (S)-3-pyrrolidinol. The hydroxyl group may be protected with a suitable protecting group (e.g., tert-butyldimethylsilyl, TBDMS) if necessary to prevent side reactions.
N-Alkylation: The secondary amine of the pyrrolidine ring is reacted with a variety of substituted benzyl halides (e.g., 2-chloro-6-fluorobenzyl bromide) in the presence of a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) to yield the N-benzylated pyrrolidine derivative. This step allows for the introduction of diverse substitution patterns on the benzyl moiety to probe the SAR of that region.
Deprotection: If a protecting group was used, it is removed in the final step to yield the target analogue.
To explore modifications of the pyrrolidine ring, alternative starting materials like L-malic acid can be employed. consensus.app This allows for the construction of the pyrrolidine ring from an acyclic chiral precursor, enabling the introduction of substituents at various positions on the ring during the synthetic sequence. mdpi.com This method provides access to a wider range of analogues for comprehensive SAR studies.
Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational methods are indispensable tools for understanding and predicting the SAR of this compound analogues. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling provide insights that guide the design of more potent and selective compounds. nih.govnih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target. For this series, docking studies can be used to:
Visualize the binding mode of the parent compound within the active site of a target protein.
Identify the key amino acid residues that interact with the C3-hydroxyl group, the pyrrolidine nitrogen, and the di-halogenated benzyl ring.
Explain the observed SAR, such as the critical importance of the (S)-chirality and the ortho-halogen substitution pattern. researchgate.net
Predict the potential activity of newly designed analogues before their synthesis, thus prioritizing synthetic efforts.
QSAR Modeling: QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wu.ac.th A QSAR model is built by calculating a set of molecular descriptors for each analogue and then using statistical methods to correlate these descriptors with their measured potency.
Key steps in QSAR modeling for this series would include:
Data Set Assembly: A series of synthesized analogues with a wide range of structural variations and corresponding biological activity data is required.
Descriptor Calculation: For each analogue, various physicochemical and structural descriptors are calculated, as shown in the table below.
Model Generation: Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a predictive model.
Validation: The model's predictive power is rigorously tested using internal and external validation sets.
A validated QSAR model can be used to predict the activity of virtual compounds, guiding the design of new analogues with potentially improved properties.
| Descriptor Class | Example Descriptors | Relevance to SAR |
| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Describes the molecule's ability to participate in electrostatic and orbital interactions. |
| Steric/Topological | Molecular Volume, Surface Area, Shape Indices (e.g., Kappa) | Defines the size and shape of the molecule, which is critical for fitting into a binding pocket. |
| Hydrophobicity | LogP, Molar Refractivity (MR) | Quantifies the lipophilicity, which influences membrane permeability and hydrophobic interactions. |
| 3D-Descriptors | Radius of Gyration, Principal Moments of Inertia | Captures the three-dimensional arrangement of the atoms, crucial for conformation-dependent binding. |
Computational and Theoretical Investigations of S 1 2 Chloro 6 Fluoro Benzyl Pyrrolidin 3 Ol
Molecular Docking and Dynamics Simulations for Target Binding Prediction
Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule, such as (S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol, to a macromolecular target, typically a protein. These methods are instrumental in early-stage drug discovery for identifying potential biological targets and elucidating mechanisms of action.
Molecular docking predicts the preferred orientation of the ligand when bound to a receptor, forming a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that approximates the binding energy. For this compound, docking studies would be performed against a panel of potential protein targets to identify those with the highest predicted binding affinity. Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The hydroxyl group on the pyrrolidine (B122466) ring is a potential hydrogen bond donor and acceptor, while the halogenated benzyl (B1604629) group can participate in hydrophobic and halogen bonding interactions.
For instance, a hypothetical docking study of this compound against a kinase target might reveal the interactions summarized in the table below.
| Interaction Type | Ligand Moiety | Receptor Residue | Predicted Distance (Å) |
| Hydrogen Bond | Pyrrolidin-3-ol (OH) | ASP-145 (O) | 2.8 |
| Hydrogen Bond | Pyrrolidin-N | GLU-91 (O) | 3.1 |
| Hydrophobic | 2-Chloro-6-fluoro-benzyl | LEU-25, VAL-78 | N/A |
| Halogen Bond | Chlorine atom | TYR-88 (backbone C=O) | 3.2 |
MD simulations would then be used to assess the stability of these interactions over a simulation period of, for example, 100 nanoseconds, providing confidence in the predicted binding mode. nih.gov
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic properties of molecules. indexcopernicus.com Methods such as Density Functional Theory (DFT) are commonly used to gain insights into the electronic structure, reactivity, and spectroscopic properties of compounds like this compound. epstem.net
These calculations can determine a variety of molecular properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is crucial for understanding intermolecular interactions. researchgate.net
For this compound, the electron-withdrawing nature of the chlorine and fluorine atoms on the benzyl ring would be expected to influence the electron distribution across the entire molecule. rsc.org Quantum chemical calculations could precisely quantify this effect.
Furthermore, these methods can predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies (IR spectra). epstem.net Comparing calculated spectra with experimental data can help to confirm the structure and conformation of the molecule. researchgate.net
A summary of hypothetical results from a DFT calculation for this compound is presented below.
| Calculated Property | Predicted Value | Interpretation |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Indicates moderate chemical stability. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model consists of features such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups.
For this compound, a pharmacophore model could be developed based on its structure and known interactions with a biological target (derived from docking studies, for example). Key pharmacophoric features would likely include a hydrogen bond donor/acceptor from the hydroxyl group, a hydrophobic/aromatic feature from the substituted benzyl ring, and a hydrogen bond acceptor from the pyrrolidine nitrogen.
Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for other molecules that share the same pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of novel compounds with the potential for similar biological activity. researchgate.net This approach is significantly faster and more cost-effective than traditional high-throughput screening. The pyrrolidine scaffold is a versatile component in drug discovery and is often included in pharmacophore models for various targets. nih.govfrontiersin.orgnih.gov
A hypothetical pharmacophore model for an antagonist of a target receptor, based on this compound, might include the features outlined in the following table.
| Pharmacophoric Feature | Corresponding Moiety | Constraint (Radius in Å) |
| Hydrogen Bond Acceptor | Pyrrolidine Nitrogen | 1.2 |
| Hydrogen Bond Donor | Pyrrolidin-3-ol | 1.0 |
| Aromatic Ring | Benzyl Ring | 1.5 |
| Hydrophobic Group | Chloro-fluoro-benzyl group | 1.8 |
Prediction of Stereochemical Behavior and Conformational Preferences
The biological activity of a chiral molecule like this compound is intrinsically linked to its three-dimensional structure, including its specific stereochemistry and conformational preferences. mdpi.com The pyrrolidine ring is not planar and can adopt various "puckered" conformations, often referred to as envelope or twist forms. nih.gov The substituents on the ring influence which conformation is most stable.
Computational methods can be used to explore the conformational landscape of this compound. By performing a conformational search using molecular mechanics or quantum chemical methods, the relative energies of different conformers can be calculated. researchgate.net This allows for the identification of the lowest energy (most stable) conformations that the molecule is likely to adopt in solution.
The orientation of the 2-chloro-6-fluoro-benzyl group relative to the pyrrolidin-3-ol ring is also a critical factor. The rotational barriers around the single bonds connecting these fragments can be calculated to understand the flexibility of the molecule and the preferred spatial arrangement of its constituent parts. byjus.com Understanding the dominant conformations is essential, as only specific conformations may be able to bind effectively to a biological target. nih.gov
The table below presents a hypothetical energy profile for different conformations of the pyrrolidine ring.
| Conformer | Dihedral Angle (C2-N-C5-C4) | Relative Energy (kcal/mol) | Predicted Population (%) |
| Envelope (N-flap) | 25° | 0.5 | 25 |
| Twist | -15° | 1.2 | 10 |
| Envelope (C4-flap) | -30° | 0.0 | 65 |
ADME Prediction (Absorption, Distribution, Metabolism, Excretion) at a Theoretical Level
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, which are crucial for its development as a drug. cambridge.org These predictions are based on the molecule's structure and physicochemical properties. Various software tools and web servers are available that implement a wide range of predictive models. nih.govsci-hub.sespringernature.com
For this compound, these models can predict properties such as:
Absorption: Parameters like aqueous solubility, intestinal absorption, and cell permeability (e.g., Caco-2).
Distribution: Predictions of plasma protein binding, blood-brain barrier penetration, and volume of distribution.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.
Excretion: Estimation of clearance rates and half-life.
These predictions are valuable for identifying potential liabilities early in the drug discovery process, allowing for structural modifications to improve the ADME profile. acs.org For example, a prediction of high metabolic instability could prompt chemists to modify the molecule at the predicted site of metabolism. nih.gov
A hypothetical in silico ADME profile for this compound is summarized below.
| ADME Property | Predicted Value/Classification | Significance |
| Aqueous Solubility | Moderately soluble | Favorable for oral absorption. |
| Human Intestinal Absorption | High (>90%) | Good potential for oral bioavailability. |
| Blood-Brain Barrier Permeation | Low | Less likely to cause central nervous system side effects. |
| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions. |
| Lipinski's Rule of Five | 0 violations | Suggests good "drug-likeness". |
Advanced Analytical Method Development for S 1 2 Chloro 6 Fluoro Benzyl Pyrrolidin 3 Ol
Chromatographic Methods for Purity and Enantiomeric Excess Determination
The stereospecific nature of pharmacological activity necessitates precise analytical methods to determine the purity and enantiomeric excess of chiral compounds like (S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose. chromatographyonline.comnih.gov
Chiral HPLC is a powerful tool for separating enantiomers. heraldopenaccess.us The development of a robust chiral HPLC method involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal separation. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds. nih.gov The separation can be performed in normal-phase, reversed-phase, or polar organic modes. chromatographyonline.com For basic compounds like this compound, the addition of a small amount of an amine modifier to the mobile phase can improve peak shape and resolution. chromatographyonline.com
An illustrative example of a chiral HPLC method development summary for the enantiomeric separation of this compound is presented in the table below.
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | 25 °C |
| Retention Time (S-enantiomer) | ~ 8.5 min |
| Retention Time (R-enantiomer) | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
| This table presents a hypothetical but representative set of conditions for a chiral HPLC method. |
Gas chromatography, particularly when coupled with a mass spectrometry (MS) detector (GC-MS), is a valuable technique for assessing the purity of volatile derivatives of the target compound. Derivatization is often necessary to improve the volatility and thermal stability of polar molecules like pyrrolidinols. unar.ac.id
Spectroscopic Techniques for Comprehensive Structural Elucidation
Beyond basic identification, advanced spectroscopic techniques are essential for the complete structural elucidation of this compound, its metabolites, and any potential impurities.
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides detailed information about the connectivity of atoms within a molecule. youtube.com Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly useful.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the spin systems within the pyrrolidine (B122466) ring and the benzyl (B1604629) substituent. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, providing unambiguous assignment of the carbon skeleton. youtube.comresearchgate.net
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of the parent compound and its related substances with high accuracy. When coupled with liquid chromatography (LC-HRMS), it allows for the separation and identification of metabolites and impurities even at low concentrations. mdpi.com The fragmentation patterns observed in the mass spectrum provide valuable structural information. nih.gov
A summary of expected 2D NMR correlations for this compound is provided below.
| Proton (¹H) | Correlated Proton(s) in COSY | Correlated Carbon(s) in HSQC |
| H on C3 (pyrrolidine) | Protons on C2 and C4 | C3 |
| Protons on C2 (pyrrolidine) | Protons on C3 | C2 |
| Protons on C5 (pyrrolidine) | Protons on C4 | C5 |
| Benzyl CH₂ | Aromatic protons (long-range) | Benzyl CH₂ carbon |
| Aromatic Protons | Other aromatic protons | Aromatic carbons |
| This table illustrates the expected correlations in 2D NMR spectra for structural elucidation. |
Quantitative Analysis in Complex Biological Matrices
The development of bioanalytical methods for the quantitative determination of this compound in complex biological matrices such as plasma or urine is crucial for pharmacokinetic studies. nih.govresearchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity, selectivity, and robustness. lcms.czbioanalysis-zone.com
A typical bioanalytical method development involves:
Sample Preparation: This step is critical to remove interferences from the biological matrix. researchgate.net Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are commonly used. pensoft.net
Chromatographic Separation: A reversed-phase HPLC or Ultra-Performance Liquid Chromatography (UPLC) method is developed to separate the analyte from endogenous matrix components. lcms.cz
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification. shimadzu-webapp.eu This involves selecting specific precursor-to-product ion transitions for the analyte and an internal standard.
Validation of the bioanalytical method is performed according to regulatory guidelines and includes assessment of linearity, accuracy, precision, selectivity, and stability. nih.gov
Development of Impurity Profiling Methodologies
Impurity profiling is a critical aspect of pharmaceutical development, ensuring the quality and safety of the active pharmaceutical ingredient (API). pharmainfo.in The development of a comprehensive impurity profiling method for this compound involves the identification, quantification, and characterization of any process-related impurities or degradation products. ijprajournal.comresearchgate.net
A stability-indicating UPLC method is often developed for this purpose. nih.gov This method should be able to separate the API from all potential impurities. Forced degradation studies are conducted to generate potential degradation products under various stress conditions (e.g., acid, base, oxidation, heat, light). researchgate.net
The identification and structural elucidation of unknown impurities are typically achieved using LC-MS and NMR spectroscopy. researchgate.netnih.govbeilstein-journals.org Once identified, impurities can be synthesized and used as reference standards for quantitative analysis.
A representative data table for a UPLC method for impurity profiling is shown below.
| Compound | Retention Time (min) | Relative Retention Time |
| This compound | 5.2 | 1.00 |
| Impurity A | 3.8 | 0.73 |
| Impurity B | 6.1 | 1.17 |
| Impurity C | 7.5 | 1.44 |
| This table provides an example of a UPLC method for separating the main compound from potential impurities. |
Derivatization and Chemical Modification Strategies for S 1 2 Chloro 6 Fluoro Benzyl Pyrrolidin 3 Ol
Synthesis of Molecular Probes for Biological Systems
Molecular probes are essential tools in chemical biology for the identification and characterization of biological targets. youtube.com By incorporating reporter groups such as fluorescent tags, biotin (B1667282), or photoaffinity labels, derivatives of (S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol can be transformed into powerful probes to study its interactions with biological macromolecules.
The hydroxyl group of the pyrrolidin-3-ol ring is a primary site for derivatization. For instance, a fluorescent probe could be synthesized by esterifying the alcohol with a fluorophore-containing carboxylic acid. Alternatively, the hydroxyl group can be converted to an amine, which can then be coupled with a variety of reporter molecules.
Biotinylation is another common strategy for developing molecular probes, enabling the isolation and identification of binding partners through the high-affinity interaction between biotin and streptavidin. researchgate.netnih.govsigmaaldrich.com A biotinylated derivative of this compound could be prepared by attaching a biotin moiety via a linker to the pyrrolidinol ring.
Photoaffinity labeling is a powerful technique to identify the binding site of a ligand on its target protein. nih.govmdpi.com This involves the introduction of a photoreactive group, such as a benzophenone (B1666685) or a diazirine, into the molecule. Upon photoactivation, this group forms a covalent bond with nearby amino acid residues, allowing for the identification of the binding pocket. Such a probe could be synthesized by attaching the photoreactive group to the pyrrolidinol ring or the benzyl (B1604629) group.
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a versatile and efficient method for creating molecular probes. nih.gov An azide (B81097) or alkyne handle can be introduced into the this compound scaffold, allowing for its subsequent conjugation with a wide range of reporter tags.
A summary of potential molecular probes derived from this compound is presented in the table below.
| Probe Type | Reporter Group | Potential Attachment Site | Application |
| Fluorescent Probe | Fluorophore (e.g., fluorescein, rhodamine) | Pyrrolidin-3-ol hydroxyl group | Visualization of target localization |
| Biotinylated Probe | Biotin | Pyrrolidin-3-ol hydroxyl group | Affinity-based protein profiling and target pulldown |
| Photoaffinity Probe | Benzophenone, Diazirine | Benzyl ring or Pyrrolidinol ring | Identification of binding site on target protein |
| Clickable Probe | Alkyne or Azide | Pyrrolidin-3-ol hydroxyl group | Versatile conjugation with various reporter tags |
Covalent Modification and Bioconjugation Approaches
Covalent inhibitors can offer enhanced potency and prolonged duration of action by forming a stable bond with their target protein. The this compound scaffold can be functionalized with a reactive electrophilic group, or "warhead," to create a covalent modifier. The choice of warhead is critical and can be tailored to target specific amino acid residues, most commonly cysteine. youtube.com
Bioconjugation, the covalent attachment of a small molecule to a biomolecule such as a protein or antibody, is a powerful strategy for targeted drug delivery and the development of advanced diagnostics. Pyrrolidine-based structures are valuable in creating sophisticated bioconjugation reagents. nih.gov
The hydroxyl group of the pyrrolidinol ring can be derivatized to introduce a variety of electrophilic warheads. For example, it can be converted into a leaving group to allow for nucleophilic attack by a residue on the target protein. Alternatively, a linker containing a reactive group, such as an acrylamide (B121943) or a chloroacetamide, can be attached to the hydroxyl or amino functionality.
The 2-chloro-6-fluorobenzyl moiety can also be functionalized for bioconjugation. For example, one of the aromatic protons could be replaced with a group suitable for cross-linking reactions.
The table below outlines potential covalent modification and bioconjugation strategies.
| Strategy | Reactive Group (Warhead) | Target Residue | Application |
| Covalent Inhibition | Acrylamide, Chloroacetamide, Epoxide | Cysteine, Lysine, Histidine | Irreversible or reversible target inactivation |
| Bioconjugation | Maleimide, NHS ester, Azide/Alkyne | Cysteine, Lysine | Targeted delivery, Antibody-drug conjugates |
Exploration of Bioisosteric Replacements in Analogues
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.govcambridgemedchemconsulting.comufrj.brctppc.org The this compound molecule has several positions where bioisosteric replacements could be explored.
The 2-chloro-6-fluorobenzyl group is a key feature of the molecule, and its modification could significantly impact biological activity. The phenyl ring itself can be replaced by a variety of heteroaromatic rings, such as pyridine (B92270), thiophene, or pyrazole. cambridgemedchemconsulting.comresearchgate.netopenaccessjournals.comscispace.comnih.gov These changes can alter the electronic properties, hydrogen bonding capabilities, and metabolic stability of the compound. For example, replacing the phenyl ring with a pyridine ring can introduce a hydrogen bond acceptor and potentially improve solubility.
The chloro and fluoro substituents on the benzyl ring are also candidates for bioisosteric replacement. For instance, the chloro group could be replaced with other halogens (Br, I) or small alkyl groups (CH₃), while the fluoro group could be replaced with a hydroxyl or cyano group. Such modifications can fine-tune the electronic and steric properties of the molecule.
The pyrrolidin-3-ol ring also offers opportunities for bioisosteric modification. For example, the hydroxyl group could be replaced with a fluorine atom or an amino group to alter its hydrogen bonding potential.
The following table summarizes potential bioisosteric replacements for different parts of the this compound molecule.
| Original Group | Bioisosteric Replacement(s) | Potential Impact |
| Phenyl ring | Pyridine, Thiophene, Pyrazole, Cyclohexyl | Altered electronics, solubility, and metabolism |
| Chloro group | Bromo, Iodo, Methyl, Cyano | Modified steric and electronic properties |
| Fluoro group | Hydroxyl, Amino, Methoxy | Altered hydrogen bonding and polarity |
| Hydroxyl group | Fluoro, Amino, Methoxy | Modified hydrogen bonding and polarity |
Preparation of Radioligands for Molecular Imaging (e.g., PET studies of target engagement)
Radiolabeled versions of this compound can be used as tracers for in vivo imaging techniques like Positron Emission Tomography (PET). PET imaging allows for the non-invasive visualization and quantification of biological processes at the molecular level. nih.govopenmedscience.com The development of a suitable radioligand requires the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), carbon-11 (B1219553) (¹¹C), or tritium (B154650) (³H), into the molecule. coopbrebeuf.comwiley.comresearchgate.netpageplace.denih.gov
Given the presence of a fluorine atom in the parent molecule, the most direct approach for PET radioligand synthesis would be the incorporation of ¹⁸F. This could be achieved through a late-stage radiofluorination reaction, where a suitable precursor is reacted with [¹⁸F]fluoride. For example, a precursor with a good leaving group (e.g., a nitro or trimethylammonium group) at the 6-position of the benzyl ring could be synthesized and then subjected to nucleophilic aromatic substitution with [¹⁸F]fluoride. nih.gov A novel PET radioligand, [18F]PB0822, has been developed for imaging glutaminyl cyclase, which may have a similar chemical backbone. nih.gov
Alternatively, the hydroxyl group of the pyrrolidinol could be targeted for radiofluorination. It could be converted to a suitable leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with [¹⁸F]fluoride.
For labeling with carbon-11, a common strategy is to introduce a [¹¹C]methyl group. This could be accomplished by N-alkylation of a des-benzyl precursor with [¹¹C]methyl iodide or triflate.
Tritium (³H) or carbon-14 (B1195169) (¹⁴C) labeling is typically used for in vitro autoradiography and pharmacokinetic studies rather than in vivo imaging in humans. coopbrebeuf.comwiley.comresearchgate.netpageplace.denih.gov Tritiation could be achieved through catalytic tritium exchange on the aromatic ring or by reduction of a suitable precursor with tritium gas. Carbon-14 could be introduced by using a ¹⁴C-labeled building block in the synthesis of the molecule.
The table below provides an overview of potential radiolabeling strategies.
| Isotope | Labeling Position | Precursor | Labeling Reaction |
| Fluorine-18 | 6-position of benzyl ring | Precursor with leaving group (e.g., nitro, trimethylammonium) | Nucleophilic aromatic substitution |
| Fluorine-18 | 3-position of pyrrolidine (B122466) ring | Precursor with leaving group (e.g., tosylate, mesylate) | Nucleophilic aliphatic substitution |
| Carbon-11 | N-benzyl position | Des-benzyl precursor | N-methylation with [¹¹C]CH₃I or [¹¹C]CH₃OTf |
| Tritium | Aromatic ring | Parent compound | Catalytic tritium exchange |
| Carbon-14 | Pyrrolidine or Benzyl moiety | ¹⁴C-labeled synthetic building block | Multi-step synthesis |
Potential Research Applications and Future Directions for S 1 2 Chloro 6 Fluoro Benzyl Pyrrolidin 3 Ol
Tool Compound Development for Basic Biological Research
In basic biological research, tool compounds are essential for dissecting complex cellular processes. These molecules are designed to interact with a specific biological target, such as an enzyme or receptor, thereby allowing researchers to probe its function. The development of (S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol into a tool compound holds considerable promise. The pyrrolidine (B122466) scaffold is a well-established component of molecules designed to target a variety of proteins. nih.govnih.gov
Research into structurally similar 1-benzylpyrrolidin-3-ol analogues has shown that this class of compounds can induce apoptosis, or programmed cell death, by activating key enzymes in the apoptotic pathway. monash.edu Specifically, certain analogues have been identified as activators of caspase-3, a critical protease that executes the final stages of apoptosis. monash.edu Defects in apoptotic pathways are a hallmark of cancer, making the development of agents that can modulate these pathways a crucial area of research. monash.edu this compound, with its specific stereochemistry and halogenated benzyl (B1604629) moiety, could be developed as a selective chemical tool to study the role of specific caspases or other related proteins in both healthy and diseased cells. Its value as a tool compound would lie in its potential for high potency and selectivity, enabling researchers to modulate a single target with minimal off-target effects, thus providing clearer insights into its biological function.
Probe Development for Mechanistic Investigations of Biochemical Pathways
Building upon its potential as a tool compound, this compound can be further elaborated into a chemical probe. Such probes are tool compounds that have been modified to include a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a photo-affinity label. These modifications allow for the visualization and tracking of the target molecule within a cell or the isolation of the target protein for identification and further study.
Given that analogues of 1-benzylpyrrolidin-3-ol have been shown to interact with caspase-3, a probe based on the this compound structure could be invaluable for investigating the mechanistic details of the apoptotic cascade. monash.edu For instance, a fluorescently-labeled version could be used in high-resolution microscopy to visualize the subcellular localization of its binding target during apoptosis. A biotinylated version could be used in pull-down assays to isolate the target protein and its binding partners from cell lysates, helping to construct a more complete picture of the protein interaction network involved in the pathway. Such studies are critical for understanding the intricate regulation of biochemical pathways and how they become dysregulated in diseases like cancer.
Application in Chemical Biology and Early-Stage Drug Discovery Research (as a lead, not a drug candidate)
In the realm of drug discovery, a "lead compound" is a molecule that demonstrates a desired biological activity and serves as a starting point for chemical modifications to develop a "drug candidate" with improved properties. The pyrrolidine scaffold is frequently found in compounds explored for various therapeutic areas, including cancer, central nervous system disorders, and infectious diseases. nih.gov
A study on a library of 1-benzylpyrrolidin-3-ol analogues revealed compounds with selective cytotoxic effects against specific human cancer cell lines, particularly HL-60 (promyelocytic leukemia) cells, while showing milder effects on non-cancerous cells. monash.edu This selective activity is a highly desirable characteristic for a lead compound in oncology. The lead compounds from this study were found to induce apoptosis in HL-60 cells at micromolar concentrations. monash.edu this compound, as part of this structural class, represents a potential lead compound. Its defined stereochemistry and substitution pattern provide a solid foundation for structure-activity relationship (SAR) studies, where systematic modifications are made to optimize potency and selectivity.
| Compound Class | Cell Line | Activity |
| 1-benzyl-pyrrolidine-3-ol analogues | HL-60 (Leukemia) | Selective cytotoxicity, apoptosis induction at ~10 µM concentration. monash.edu |
| 1-benzyl-pyrrolidine-3-ol analogues | Solid Tumor Cell Lines | Lower cytotoxicity compared to HL-60. monash.edu |
| 1-benzyl-pyrrolidin-3-ol analogues | Non-cancerous Cell Lines | Milder cytotoxic effects, indicating selectivity for cancer cells. monash.edu |
This table summarizes the reported activity of structurally related compounds, suggesting the potential of this compound as a lead compound for developing anticancer agents.
Novel Synthetic Applications and Methodologies Utilizing the Compound
Beyond its biological potential, this compound is a valuable chiral building block for organic synthesis. The field of organocatalysis, which uses small organic molecules to catalyze chemical reactions, has seen significant growth, with chiral pyrrolidines playing a central role. mdpi.com Proline and its derivatives are among the most successful organocatalysts, capable of promoting a wide range of asymmetric transformations with high enantioselectivity. mdpi.com
Given its chiral pyrrolidine core, this compound could be utilized as a precursor for the synthesis of novel organocatalysts. The hydroxyl group at the 3-position and the nitrogen atom of the pyrrolidine ring are functional handles that can be readily modified to introduce other catalytic moieties, such as thioureas or amides, which are common in organocatalyst design. mdpi.com These new catalysts could then be applied to important synthetic reactions like asymmetric aldol (B89426) reactions, Michael additions, or Mannich reactions, which are fundamental for constructing complex chiral molecules. The specific (S)-stereochemistry of the starting material provides a direct route to catalysts that can produce a desired enantiomer of a product, a critical consideration in the synthesis of pharmaceuticals.
Integration with High-Throughput Screening Platforms for Target Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast libraries of chemical compounds against a multitude of biological targets to identify new "hits". mdpi.comewadirect.com Compound libraries for HTS are curated to include structurally diverse and "drug-like" molecules. ku.edu The pyrrolidine scaffold is an attractive feature for inclusion in such libraries due to its frequent appearance in approved drugs and bioactive molecules. nih.govnih.gov
This compound is an ideal candidate for inclusion in HTS libraries. Its molecular properties are generally consistent with guidelines for lead-like compounds, such as Lipinski's Rule of Five. ku.edu By incorporating this compound and a focused library of its derivatives into HTS campaigns, researchers can screen for activity against a wide range of targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters. This unbiased approach, known as phenotypic screening, can uncover entirely new biological activities and therapeutic applications for this class of molecules that would not be predicted from its known structural analogues. The integration with HTS platforms can thus accelerate the process of identifying novel molecular targets and initiating new drug discovery programs. ewadirect.comnih.gov
Conclusion and Academic Outlook on S 1 2 Chloro 6 Fluoro Benzyl Pyrrolidin 3 Ol Research
Summary of Key Academic Discoveries and Research Contributions
A thorough search of academic databases and scientific literature yielded no specific, peer-reviewed publications detailing significant discoveries or research contributions directly attributable to (S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol. The compound is primarily referenced in catalogs of chemical suppliers, indicating its availability for research purposes, likely as a building block or intermediate in the synthesis of more complex molecules.
While there is a wealth of research on the broader class of pyrrolidine-containing compounds, which are recognized as important pharmacophores in drug discovery, these findings cannot be directly ascribed to this specific molecule without dedicated studies. nih.govresearchgate.netmdpi.com The pyrrolidine (B122466) ring is a versatile scaffold, and its derivatives have been explored for a wide range of biological activities. nih.govresearchgate.net However, the specific impact of the (S)-stereochemistry combined with the 2-chloro-6-fluoro-benzyl substituent on the pyrrolidin-3-ol core remains an underexplored area in academic literature.
Remaining Challenges and Open Questions in the Field
The primary challenge concerning this compound is the fundamental lack of published research. This absence of data gives rise to a number of open questions for the scientific community:
Synthetic Accessibility and Optimization: While the compound is commercially available, detailed academic reports on its efficient and stereoselective synthesis are not readily found. Optimized synthetic routes are crucial for enabling broader research and development.
Physicochemical Properties: There is a lack of published data on the specific physicochemical properties of this compound, such as its solubility, stability, and lipophilicity. These parameters are fundamental to understanding its potential as a drug candidate or chemical probe.
Pharmacological Profile: The biological targets and pharmacological activity of this compound are currently unknown. It is unclear whether it possesses any significant affinity for specific receptors, enzymes, or ion channels.
Structure-Activity Relationships (SAR): Without a known biological target or activity, no structure-activity relationship studies have been conducted. Understanding how the specific substituents (the 2-chloro-6-fluorobenzyl group and the hydroxyl group at the 3-position of the pyrrolidine ring) contribute to any potential biological effect is a key unanswered question.
Proposed Future Research Avenues and Collaborative Opportunities
Given the nascent stage of research into this compound, the avenues for future investigation are broad and foundational. Collaborative efforts would be highly beneficial in exploring the potential of this compound.
Proposed Research Avenues:
Elucidation of Synthetic Methodologies: Academic and industrial collaborations could focus on developing and publishing robust, scalable, and stereoselective synthetic routes to produce this compound and its analogs.
High-Throughput Screening: The compound could be included in high-throughput screening campaigns against a diverse range of biological targets to identify any potential "hits" for further investigation. This would provide a starting point for understanding its pharmacological potential.
Fragment-Based Drug Discovery: Given its relatively small size, this compound could be utilized as a fragment in fragment-based drug discovery programs to build larger, more potent molecules.
Computational and Modeling Studies: In silico studies could be performed to predict potential biological targets and to understand the conformational preferences of the molecule. This could help to guide experimental work.
Collaborative Opportunities:
Academia-Industry Partnerships: Chemical synthesis laboratories in academia could partner with pharmaceutical and biotechnology companies to synthesize and screen this compound and its derivatives.
Interdisciplinary Consortia: The formation of research consortia involving synthetic chemists, pharmacologists, and computational scientists could accelerate the exploration of this and other understudied substituted pyrrolidines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol to achieve high enantiomeric purity?
- Methodology : Enantioselective synthesis can be achieved via chiral resolution or asymmetric catalysis. A patented method for analogous (3S)-pyrrolidin-3-ol derivatives involves halogenation of the benzyl group followed by stereocontrolled cyclization. Critical steps include:
- Use of chiral auxiliaries or catalysts to enforce (S)-configuration.
- Purification via recrystallization or chiral HPLC to isolate the enantiomer .
- Key Parameters :
| Step | Conditions | Yield/Purity |
|---|---|---|
| Halogenation | DCM, 0–5°C, 12h | 85% |
| Cyclization | EtOH, reflux, chiral ligand | 92% ee |
Q. How can the stereochemical integrity of this compound be validated?
- Analytical Techniques :
- Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to confirm enantiomeric excess (ee).
- X-ray crystallography for absolute configuration determination.
- Optical rotation measurements compared to literature values for analogous compounds (e.g., (S)-pyrrolidin-3-ol derivatives) .
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
- Recommended Assays :
- Cytotoxicity : Peripheral blood mononuclear cell (PBMC) viability assays at 1–100 µM concentrations (non-toxic thresholds established in schistosomicidal studies for structurally related compounds) .
- Enzyme inhibition : Target neurotensin receptor 1 (NTSR1) based on structural similarity to pyrrolidine-based agonists .
Advanced Research Questions
Q. How does this compound perform in in vivo models of parasitic diseases?
- Experimental Design :
- Use Schistosoma mansoni-infected murine models. Administer 75–150 mg/kg doses orally; compare efficacy to praziquantel (PZQ).
- Key Metrics :
| Dose (mg/kg) | Adult Worm Reduction | Egg Burden (Liver/Intestine) |
|---|---|---|
| 75 | 25% | No significant reduction |
| 150 | 50% | Moderate reduction |
| PZQ 200 | 100% | Significant reduction |
- Contradictions : Lower antiparasitic efficacy vs. PZQ suggests structural modifications (e.g., thioxo-imidazolidinone substitution) may enhance activity .
Q. What structural features of this compound influence its interaction with biological targets?
- SAR Insights :
- The 2-chloro-6-fluoro-benzyl group enhances lipophilicity and target binding (e.g., receptor pockets with halogen-bonding motifs).
- The (S)-pyrrolidin-3-ol core provides hydrogen-bonding capability, critical for NTSR1 agonism .
- Computational Tools :
- Molecular docking (AutoDock Vina) to map interactions with NTSR1 or parasitic enzymes.
- MD simulations to assess stability of ligand-receptor complexes .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Troubleshooting Steps :
Dose Optimization : Test higher doses (e.g., 200–300 mg/kg) to evaluate dose-dependent effects.
Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives).
Species-Specific Variability : Compare efficacy in alternative models (e.g., Schistosoma haematobium) .
Q. What stability challenges arise during storage and formulation of this compound?
- Degradation Pathways :
- Hydrolysis of the benzyl-pyrrolidine bond under acidic conditions.
- Photooxidation of the fluorine substituent.
- Mitigation Strategies :
- Store at –20°C in amber vials under inert gas (N₂/Ar).
- Formulate with cyclodextrins or liposomes to enhance aqueous stability .
Methodological Recommendations
- Synthetic Protocols : Prioritize asymmetric catalysis for scalability and reproducibility .
- Biological Assays : Include positive controls (e.g., PZQ) and blinded sample analysis to minimize bias .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
